Chemical Structure, Properties, and Synthetic Utility of 4,5-Dichloroisothiazole-3-carbonyl chloride
Chemical Structure, Properties, and Synthetic Utility of 4,5-Dichloroisothiazole-3-carbonyl chloride
Executive Summary & Chemical Identity
In the realm of advanced agrochemical and pharmaceutical synthesis, the isothiazole ring represents a privileged, highly versatile scaffold. It frequently acts as a bioisostere for pyridine and pyrazole, offering unique electronic properties that enhance metabolic stability and target affinity. As a Senior Application Scientist, I frequently rely on highly reactive intermediates to functionalize this heterocycle. Among the most critical building blocks for such functionalization is 4,5-Dichloroisothiazole-3-carbonyl chloride (CAS 220769-88-0).
Derived from its stable precursor, 4,5-dichloroisothiazole-3-carboxylic acid (CAS 131947-13-2)[1], this acyl chloride serves as a pivotal electrophilic hub. It enables the rapid construction of complex amides, esters, and aryl ketones that exhibit profound biological activities, ranging from plant defense induction to insecticidal synergism.
Quantitative Physicochemical Data
To facilitate experimental planning, the physicochemical properties of the acyl chloride and its precursor are summarized below.
| Property | 4,5-Dichloroisothiazole-3-carboxylic acid (Precursor) | 4,5-Dichloroisothiazole-3-carbonyl chloride (Target) |
| CAS Number | [1] | |
| Molecular Formula | C₄HCl₂NO₂S[1] | C₄Cl₃NOS |
| Molecular Weight | 198.03 g/mol [2] | 216.47 g/mol |
| Physical State | Solid (mp ~169 °C)[2] | Solid (mp 105–107 °C)[3] |
| Key IR Frequencies | ~1700 cm⁻¹ (C=O), 2500-3300 cm⁻¹ (O-H) | ~1750-1780 cm⁻¹ (C=O)[4] |
| Reactivity Profile | Weak nucleophile / Stable acid | Highly reactive electrophile[4] |
Structural and Mechanistic Insights
The reactivity of 4,5-Dichloroisothiazole-3-carbonyl chloride is dictated by the profound electronic effects of the 4,5-dichloro substitution on the isothiazole ring. Chlorine atoms exert a strong inductive electron-withdrawing effect (-I), which significantly depletes electron density from the heterocyclic core.
Because the carbonyl group is located at the C3 position, this electron deficiency is transmitted directly to the acyl carbon. Consequently, the electrophilicity of the carbonyl carbon is drastically enhanced compared to standard benzoyl chlorides. This makes the molecule exceptionally reactive toward nucleophiles (amines, alcohols) and highly effective in generating the acylium ion required for Friedel-Crafts acylations[4].
Synthetic workflow and downstream functionalization of 4,5-Dichloroisothiazole-3-carbonyl chloride.
Self-Validating Synthesis Protocol: Preparation of the Acyl Chloride
To ensure high yields and prevent downstream contamination, the conversion of the carboxylic acid to the acyl chloride must be driven to absolute completion. The following protocol is engineered as a self-validating system.
Step 1: Reagent Charging In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), combine 1.0 equivalent of[2] with 10.0 to 15.0 equivalents of thionyl chloride (SOCl₂). Causality: SOCl₂ serves a dual purpose as both the chlorinating reagent and the solvent. Using a vast excess drives the equilibrium forward by continuously off-gassing SO₂ and HCl, ensuring complete conversion without the need for co-solvents that complicate purification[3].
Step 2: Reflux Activation Heat the mixture to a gentle reflux (approx. 75–80 °C) for 2 to 4 hours. Causality: The electron-withdrawing nature of the 4,5-dichloro-isothiazole ring slightly deactivates the initial nucleophilic attack of the carboxylic acid onto the thionyl chloride. Sustained thermal input provides the necessary activation energy to overcome this barrier[4].
Step 3: Solvent Removal Distill off the unreacted SOCl₂ under reduced pressure, followed by azeotropic removal of trace SOCl₂ using anhydrous toluene (2 × 10 mL). Causality: Complete removal of SOCl₂ is critical. Residual thionyl chloride will aggressively compete with the target acyl chloride in downstream nucleophilic reactions, leading to unwanted byproducts (e.g., symmetric sulfites).
Step 4: System Validation (FT-IR) Self-Validation Check: Analyze a neat sample of the resulting solid via FT-IR spectroscopy. The protocol is successful only if the broad O-H stretch (2500–3300 cm⁻¹) of the starting material is completely absent, and the C=O stretch has shifted from ~1700 cm⁻¹ to a sharper, higher-wavenumber peak at ~1750–1780 cm⁻¹[4]. If O-H stretching persists, repeat Step 2.
Downstream Applications: Friedel-Crafts Acylation
One of the most powerful applications of this intermediate is the synthesis of aryl 4,5-dichloroisothiazol-3-yl ketones via Friedel-Crafts acylation[4].
Mechanistic pathway of Friedel-Crafts acylation using 4,5-Dichloroisothiazole-3-carbonyl chloride.
Self-Validating Friedel-Crafts Protocol
Step 1: Electrophile Preparation Dissolve 4,5-dichloroisothiazole-3-carbonyl chloride in anhydrous dichloromethane (DCM) under an argon atmosphere. Add 1.0 equivalent of the target arene (e.g., toluene or xylene)[4].
Step 2: Lewis Acid Activation Slowly add 1.2 to 1.5 molar equivalents of anhydrous aluminum chloride (AlCl₃) at 0 °C, then warm to 40 °C and stir for 2 hours. Causality: AlCl₃ is a strong Lewis acid required to abstract the chloride ion, generating the highly reactive acylium ion. The slight excess of AlCl₃ is mandatory; the basic nitrogen of the isothiazole ring will coordinate with one equivalent of AlCl₃, which would otherwise quench the catalytic cycle if only 1.0 equivalent were used[4].
Step 3: Reaction Quenching Pour the mixture over ice-cold 1M HCl to break the aluminum complex, extract with DCM, wash with brine, and dry over MgSO₄.
Step 4: System Validation (TLC & NMR) Self-Validation Check: Spot the crude mixture on a silica TLC plate (Hexane/Ethyl Acetate 4:1). The highly polar acyl chloride (which reacts with silica to form the acid at the baseline) must be entirely consumed, replaced by a distinct, high-Rf UV-active spot corresponding to the aryl ketone. Confirm structure via ¹³C NMR (ketone carbonyl typically appears at ~185-190 ppm).
Pharmacological & Agrochemical Relevance
The derivatives synthesized from 4,5-Dichloroisothiazole-3-carbonyl chloride hold immense commercial and research value:
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Agrochemical Synergists: Esterification of this acyl chloride with vanillin yields derivatives that exhibit profound synergistic (potentiating) activity. When combined with pyrethroid insecticides (e.g., cypermethrin) or neonicotinoids (e.g., imidacloprid), these compounds drastically increase mortality rates in resistant pests like the Colorado potato beetle[5].
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Plant Defense Inducers: The isothiazole core is the pharmacophore of the commercial fungicide Isotianil (a 3,4-dichloroisothiazole derivative). Modifying the C3 position via our target acyl chloride allows researchers to explore novel bioisosteres that activate systemic acquired resistance (SAR) in crops[6].
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Metallocene Conjugates: Amidation with aminomethylferrocene or esterification with ferrocenyl alcohols yields unique organometallic conjugates. These compounds are actively researched for their unique electrochemical properties and potential as targeted antifungal agents[7].
Conclusion
4,5-Dichloroisothiazole-3-carbonyl chloride is not merely a chemical intermediate; it is a highly engineered electrophilic node that unlocks the therapeutic and agrochemical potential of the isothiazole scaffold. By adhering strictly to the self-validating protocols outlined above—specifically ensuring the complete removal of SOCl₂ and utilizing stoichiometric excesses of Lewis acids during Friedel-Crafts acylation—researchers can reliably generate high-purity libraries of biologically active amides, esters, and ketones.
References
-
PubChem. "4,5-Dichloroisothiazole-3-carboxylic acid (CID 1244565)". National Center for Biotechnology Information. URL:[Link]
-
Codow Chemical. "CAS 220769-88-0 | 4,5-Dichloroisothiazole-3-carbonyl chloride". Codow Life Science. URL:[Link]
-
Potkin, V. I., et al. "Synthesis and Some Reactions of Aryl 4,5-Dichloroisothiazol-3-yl Ketones". Russian Journal of Organic Chemistry 43.10 (2007): 1534-1540. URL:[Link]
-
Beilstein Journals. "Chemistry of polyhalogenated nitrobutadienes, 10: Synthesis of highly functionalized heterocycles". Beilstein Journal of Organic Chemistry 8 (2012): 163. URL:[Link]
Sources
- 1. 4,5-Dichloroisothiazole-3-carboxylic acid | C4HCl2NO2S | CID 1244565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. isothiazole.com [isothiazole.com]
